N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide
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Overview
Description
N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide typically involves the reaction of 4-methylthiazole with m-toluidine and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with a propionamide group allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18) |
InChI Key |
NDFRRUHHRXRDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC(=CS2)C |
Origin of Product |
United States |
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